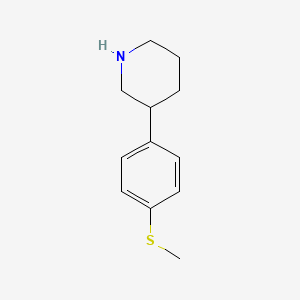
3-(4-(Methylthio)phenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Methylthio)phenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-(methylthio)phenyl group attached to the piperidine ring gives this compound unique chemical and physical properties. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylthio)phenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. For instance, 4-(methylthio)phenylboronic acid can be coupled with 3-bromopiperidine under these conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions: 3-(4-(methylthio)phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic ring can undergo reduction reactions, typically using hydrogenation catalysts.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic compounds.
Substitution: N-alkylated or N-acylated piperidine derivatives.
科学的研究の応用
3-(4-(methylthio)phenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-(methylthio)phenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
類似化合物との比較
Piperidine: The parent compound, which lacks the 4-(methylthio)phenyl group.
4-(Methylthio)phenylpiperazine: A similar compound where the piperidine ring is replaced with a piperazine ring.
3-(4-(Methylthio)phenyl)pyridine: A compound where the piperidine ring is replaced with a pyridine ring.
Uniqueness: 3-(4-(methylthio)phenyl)piperidine is unique due to the presence of both the piperidine ring and the 4-(methylthio)phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
特性
分子式 |
C12H17NS |
|---|---|
分子量 |
207.34 g/mol |
IUPAC名 |
3-(4-methylsulfanylphenyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChIキー |
OWNYJPDABQDUIH-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


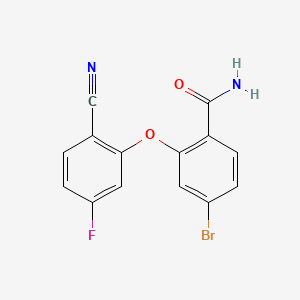
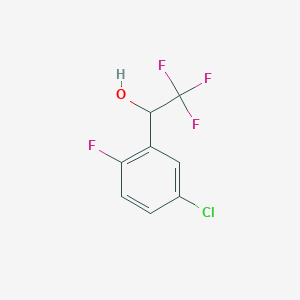
![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
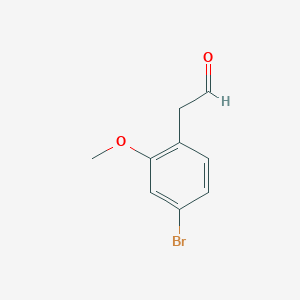
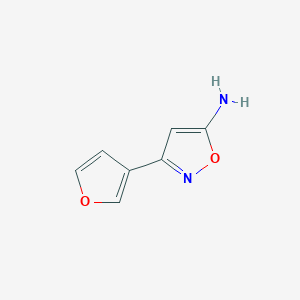
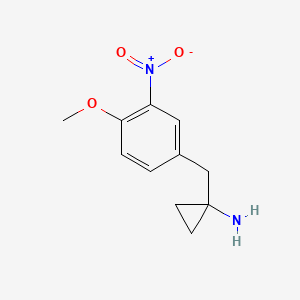
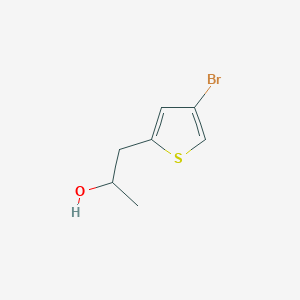

![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)
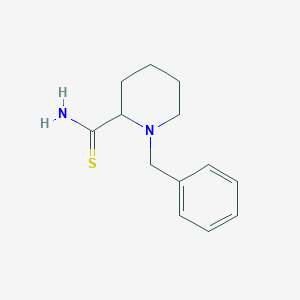
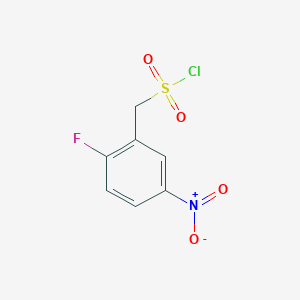
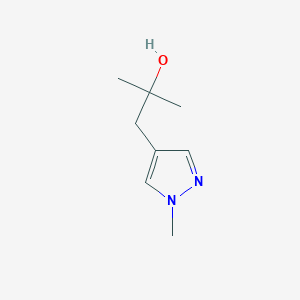
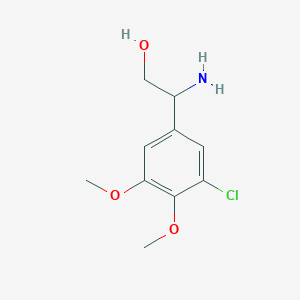
![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-4-sulfamoylbenzamide](/img/structure/B13609482.png)
